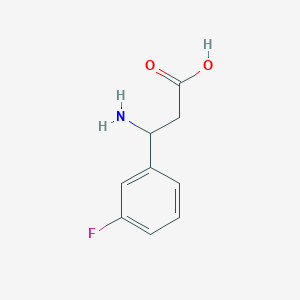

3-Amino-3-(3-fluorophenyl)propanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-3-(3-fluorophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZNJUJNKZBHINS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90342249 |

Source

|

| Record name | 3-amino-3-(3-fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117391-51-2 |

Source

|

| Record name | β-Amino-3-fluorobenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117391-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-amino-3-(3-fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenepropanoic acid, β-amino-3-fluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.336 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-3-(3-fluorophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 3-Amino-3-(3-fluorophenyl)propanoic acid. The information is intended to support research and development activities in medicinal chemistry, pharmacology, and related scientific disciplines.

Core Chemical Properties

This compound is a fluorinated derivative of β-phenylalanine. The introduction of a fluorine atom to the phenyl ring can significantly influence its physicochemical and pharmacological properties.

Table 1: Summary of Chemical and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-(3-Fluorophenyl)-β-alanine, β-Amino-3-fluorobenzenepropanoic acid | [2][3] |

| CAS Number | 117391-51-2 | [2][3] |

| Molecular Formula | C₉H₁₀FNO₂ | [2][3] |

| Molecular Weight | 183.18 g/mol | [2][3] |

| Appearance | White to off-white solid | - |

| Melting Point | 210-212 °C | - |

| Boiling Point | Not experimentally determined | - |

| Solubility | Soluble in DMSO. Solubility in water, methanol, and ethanol is not experimentally determined but is expected to be limited. | [4] |

| pKa (predicted) | ~4.0 (carboxylic acid), ~9.5 (amine) | - |

| LogP (predicted) | 0.96 | [2] |

| Topological Polar Surface Area | 63.32 Ų | - |

Experimental Protocols

Synthesis Protocol: Modified Strecker Synthesis

A plausible and commonly employed method for the synthesis of this compound is a modified Strecker synthesis, followed by hydrolysis. This approach is adaptable from general procedures for related β-amino acids.

Reaction Scheme:

-

Step 1: Formation of the β-aminonitrile

-

3-Fluorobenzaldehyde is reacted with an alkali metal cyanide (e.g., potassium cyanide) and a source of ammonia (e.g., ammonium chloride) in a suitable solvent (e.g., aqueous ethanol). This one-pot reaction forms the intermediate 3-amino-3-(3-fluorophenyl)propanenitrile.

-

-

Step 2: Hydrolysis of the nitrile

-

The resulting β-aminonitrile is then subjected to acidic or basic hydrolysis to convert the nitrile group into a carboxylic acid, yielding the final product, this compound.

-

Detailed Methodology:

-

Materials: 3-Fluorobenzaldehyde, potassium cyanide, ammonium chloride, ethanol, water, hydrochloric acid.

-

Procedure:

-

Dissolve 3-fluorobenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

-

Add an aqueous solution of ammonium chloride (1.2 equivalents) and potassium cyanide (1.2 equivalents) to the flask.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the ethanol under reduced pressure.

-

Add concentrated hydrochloric acid to the aqueous residue and reflux the mixture for 4-6 hours to facilitate hydrolysis.

-

Cool the reaction mixture and adjust the pH to the isoelectric point (around pH 6-7) with a suitable base (e.g., sodium hydroxide) to precipitate the amino acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Recrystallization from a suitable solvent system (e.g., water/ethanol) can be performed for further purification.

-

Note: This is a generalized protocol and requires optimization for specific laboratory conditions. All steps involving cyanides must be performed in a well-ventilated fume hood with appropriate safety precautions.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

The purity and quantification of this compound can be determined using reverse-phase HPLC with pre-column derivatization.

Methodology:

-

Derivatization: Due to the lack of a strong chromophore, derivatization is necessary for UV or fluorescence detection. A common method involves reaction with o-phthalaldehyde (OPA) for primary amines or 9-fluorenylmethyl chloroformate (FMOC) in the presence of a thiol (e.g., 3-mercaptopropionic acid).[5][6]

-

Instrumentation:

-

HPLC system with a gradient pump, autosampler, and a fluorescence or UV detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

-

Mobile Phase:

-

Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute the derivatized amino acid.

-

Detection:

-

For OPA derivatives: Excitation at ~340 nm, Emission at ~450 nm.

-

For FMOC derivatives: Excitation at ~266 nm, Emission at ~305 nm.

-

-

Quantification: An external standard calibration curve should be prepared using a certified reference standard of this compound.

Mandatory Visualizations

Logical Relationship: Synthesis Workflow

Caption: Synthesis workflow for this compound.

Signaling Pathway: Potential Mechanism of Action as a GABA Analogue

This compound is a structural analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[8] Its mechanism of action may involve modulation of the GABAergic system, potentially through inhibition of GABA transporters (GATs).[9][10]

Caption: Potential inhibition of GABA reuptake by the compound.

References

- 1. Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. This compound | C9H10FNO2 | CID 580128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. agilent.com [agilent.com]

- 6. ijfans.org [ijfans.org]

- 7. researchgate.net [researchgate.net]

- 8. GABA analogue - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Amino-3-(3-fluorophenyl)propanoic Acid

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-Amino-3-(3-fluorophenyl)propanoic acid, a valuable building block in pharmaceutical research and drug development. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.

Introduction

This compound, a β-amino acid, and its enantiomers are of significant interest in medicinal chemistry. The presence of a fluorine atom on the phenyl ring can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. This guide focuses on two key stages of its synthesis: the preparation of the racemic mixture and the subsequent resolution into its enantiomerically pure forms.

Synthesis of Racemic this compound

A common and effective method for the synthesis of racemic β-amino acids is the modified Rodionov reaction. This one-pot, three-component reaction involves the condensation of an aromatic aldehyde, malonic acid, and ammonium acetate.

Experimental Protocol: Modified Rodionov Reaction

This protocol is adapted from the general procedure for the synthesis of racemic β-amino acids.

Materials:

-

3-Fluorobenzaldehyde

-

Malonic acid

-

Ammonium acetate (NH₄OAc)

-

Ethanol (EtOH)

-

Acetone

-

Deionized water (H₂O)

Procedure:

-

A suspension of 3-fluorobenzaldehyde (1 equivalent), malonic acid (1 equivalent), and ammonium acetate (2 equivalents) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

The reaction mixture is heated to reflux and maintained at this temperature for 8 hours.

-

During the reaction, the product precipitates as a white solid.

-

After the reflux period, the mixture is cooled to room temperature.

-

The white precipitate is collected by filtration and washed with cold ethanol and then with acetone.

-

The crude product is then recrystallized from a mixture of water and acetone to yield pure, racemic this compound.[1][2]

Quantitative Data:

While specific yield for the 3-fluorophenyl derivative was not found, similar syntheses of fluorinated β-amino acids report yields in the range of 42-51%.[1]

Enantioselective Synthesis: Enzymatic Kinetic Resolution

For many pharmaceutical applications, enantiomerically pure forms of the amino acid are required. A highly efficient method for obtaining these is through enzymatic kinetic resolution of the corresponding racemic ester. Lipases are commonly employed for this purpose due to their stereoselectivity.

Experimental Protocol: Lipase-Catalyzed Hydrolysis

This protocol outlines the esterification of the racemic amino acid followed by enzymatic resolution.

Part 1: Esterification of Racemic this compound

-

The racemic this compound is suspended in ethanol.

-

Thionyl chloride (SOCl₂) is added dropwise at 0 °C.

-

The mixture is then heated to reflux to drive the esterification to completion.

-

The solvent is removed under reduced pressure to yield the racemic ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride salt.

Part 2: Enzymatic Kinetic Resolution

-

The racemic ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride is dissolved in diisopropyl ether (iPr₂O).

-

Triethylamine (Et₃N) (5 equivalents) and water (0.5 equivalents) are added to the solution.

-

Immobilized lipase from Burkholderia cepacia (Lipase PSIM) is added as the catalyst (30 mg/mL).

-

The reaction mixture is stirred at 45 °C. The progress of the reaction is monitored by gas chromatography (GC).

-

The reaction is stopped at approximately 50% conversion to ensure high enantiomeric excess for both the unreacted ester and the product acid.

-

The enzyme is removed by filtration.

-

The resulting mixture contains the unreacted (R)-ester and the (S)-amino acid. These can be separated by standard extraction procedures. The (S)-amino acid can be isolated from the aqueous phase after acidification, while the (R)-ester remains in the organic phase.[1][3]

Data Presentation

Table 1: Quantitative Data for Lipase-Catalyzed Resolution of Fluorinated β-Amino Esters

| Substrate | Enzyme | Solvent | Temp (°C) | Conversion (%) | (R)-Ester ee (%) | (S)-Acid ee (%) |

| (±)-Ethyl 3-amino-3-(3,4-difluorophenyl)propanoate | Lipase PSIM | iPr₂O | 45 | ~50 | ≥99 | ≥99 |

| (±)-Ethyl 3-amino-3-(3,5-difluorophenyl)propanoate | Lipase PSIM | iPr₂O | 45 | ~50 | ≥99 | ≥99 |

| (±)-Ethyl 3-amino-3-(4-fluorophenyl)propanoate | Lipase PSIM | iPr₂O | 45 | ~50 | ≥99 | ≥99 |

Data adapted from a study on similarly substituted fluorinated β-amino esters, demonstrating the expected outcome for the 3-fluoro derivative.[1]

Synthesis Pathways and Workflows

The following diagrams illustrate the described synthesis pathways.

Caption: Synthesis of Racemic this compound.

Caption: Workflow for the Enzymatic Resolution of the Racemic Amino Acid.

Conclusion

The synthesis of this compound can be efficiently achieved through a two-stage process. The initial synthesis of the racemic mixture via a modified Rodionov reaction provides the precursor for the subsequent, highly selective enzymatic resolution. This combination of a classic organic reaction with a biocatalytic step offers a robust and scalable route to the enantiomerically pure forms of this important fluorinated β-amino acid, which are crucial for the development of novel therapeutics. The detailed protocols and data presented in this guide are intended to facilitate the practical application of these synthetic methods in a research and development setting.

References

- 1. Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Neuromodulatory Potential: A Technical Guide to the Biological Activity of 3-Amino-3-(3-fluorophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of 3-Amino-3-(3-fluorophenyl)propanoic acid, a synthetic amino acid derivative with significant potential in the field of neuroscience and pharmacology. While direct quantitative data on its biological activity remains limited in publicly accessible literature, this document synthesizes available information on its chemical properties, predicted biological targets, and the activity of structurally similar compounds. Furthermore, it outlines detailed experimental protocols and signaling pathways relevant to its putative mechanism of action, primarily focusing on the Gamma-Aminobutyric Acid (GABA) system, a key inhibitory neurotransmitter network in the central nervous system. This guide serves as a foundational resource for researchers initiating studies on this compound and for drug development professionals evaluating its therapeutic promise.

Introduction

This compound is a fluorinated analog of β-phenylalanine. The introduction of a fluorine atom to the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability, improve blood-brain barrier penetration, and modulate biological activity.[1] This compound has been identified as a valuable building block in the synthesis of novel pharmaceutical agents, particularly those targeting neurological disorders.[1][2] Its structural similarity to known GABA receptor modulators, such as baclofen and phenibut, strongly suggests its potential interaction with the GABAergic system, specifically the GABAB receptor.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀FNO₂ | [3] |

| Molecular Weight | 183.18 g/mol | [3] |

| CAS Number | 117391-51-2 | [2][3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 3-(3-Fluorophenyl)-β-alanine, β-Amino-3-fluorobenzenepropanoic acid | [3] |

Biological Activity and Putative Mechanism of Action

Currently, there is a lack of specific quantitative data (e.g., IC₅₀, Kᵢ, or EC₅₀ values) in the public domain detailing the biological activity of this compound. However, based on the pharmacological profile of structurally related compounds, its primary biological target is hypothesized to be the GABAB receptor.

Comparative Analysis with Structural Analogs

To infer the potential activity of this compound, it is useful to examine the biological data of its structural analogs. The following table summarizes the reported activity of 3-amino-3-(4-chlorophenyl)propanoic acid, a closely related compound.

| Compound | Target | Assay Type | Activity (pA₂) | Reference |

| 3-Amino-3-(4-chlorophenyl)propanoic acid | GABAB Receptor | Functional Antagonism | 3.5 (weak antagonist) |

Note: pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

This data suggests that halogen substitution on the phenyl ring can lead to GABAB receptor modulation, although the 4-chloro analog exhibits weak antagonistic properties. The specific effects of 3-fluoro substitution remain to be experimentally determined.

GABAB Receptor Signaling Pathway

The GABAB receptor is a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission. Upon activation by an agonist, the receptor initiates a signaling cascade that ultimately leads to neuronal hyperpolarization and a reduction in neuronal excitability.

Experimental Protocols

To elucidate the biological activity of this compound, the following experimental protocols are recommended.

Radioligand Binding Assay for GABAB Receptor Affinity

This protocol is designed to determine the binding affinity (Kᵢ) of the test compound for the GABAB receptor.

Materials:

-

Rat brain cortical membranes (source of GABAB receptors)

-

[³H]-CGP54626 (radioligand, a high-affinity GABAB receptor antagonist)

-

This compound (test compound)

-

GABA (for determining non-specific binding)

-

Binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4)

-

Scintillation cocktail and vials

-

Liquid scintillation counter

-

Glass fiber filters (e.g., Whatman GF/B)

-

Filtration manifold

Procedure:

-

Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous GABA. Resuspend the final pellet in binding buffer.

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Membranes + [³H]-CGP54626

-

Non-specific Binding: Membranes + [³H]-CGP54626 + excess unlabeled GABA (e.g., 100 µM)

-

Competition Binding: Membranes + [³H]-CGP54626 + varying concentrations of this compound.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

Functional Assay: [³⁵S]GTPγS Binding

This assay measures the functional activity of the test compound at the GABAB receptor by quantifying G-protein activation.

Materials:

-

Cell membranes expressing GABAB receptors (e.g., from CHO or HEK cells)

-

[³⁵S]GTPγS (non-hydrolyzable GTP analog)

-

This compound (test compound)

-

GABA (positive control)

-

GDP

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

-

Other materials as in the radioligand binding assay.

Procedure:

-

Membrane Preparation: Prepare cell membranes expressing GABAB receptors as described previously.

-

Assay Setup: In a 96-well plate, combine membranes, GDP, and varying concentrations of the test compound or GABA.

-

Initiation: Add [³⁵S]GTPγS to initiate the binding reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Termination and Detection: Terminate the reaction by rapid filtration through glass fiber filters. Measure the amount of bound [³⁵S]GTPγS by liquid scintillation counting.

-

Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the logarithm of the agonist concentration. Determine the EC₅₀ (concentration of agonist that produces 50% of the maximal response) and Eₘₐₓ (maximal effect) from the dose-response curve.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutics for neurological disorders. While direct evidence of its biological activity is currently sparse, its structural similarity to known GABAergic modulators strongly implicates the GABAB receptor as a primary target. The experimental protocols detailed in this guide provide a clear path forward for characterizing its pharmacological profile. Future research should focus on obtaining quantitative binding and functional data, as well as in vivo studies to assess its effects on neuronal excitability, behavior, and its potential as a therapeutic agent. Elucidating the structure-activity relationship of fluorinated β-phenylalanine derivatives will be crucial for the rational design of next-generation neuromodulatory drugs.

References

An In-depth Technical Guide to 3-Amino-3-(3-fluorophenyl)propanoic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-amino-3-(3-fluorophenyl)propanoic acid derivatives and their analogs, focusing on their synthesis, biological activities, and underlying mechanisms of action. This class of compounds has garnered significant interest in medicinal chemistry due to their potential as therapeutic agents, particularly in the fields of oncology and neuroscience.

Core Compound Profile

This compound is a non-proteinogenic β-amino acid that serves as a key building block for the synthesis of a variety of biologically active molecules. The presence of the fluorophenyl group can enhance metabolic stability, binding affinity, and cell permeability of the parent compound, making it an attractive scaffold for drug design.

Synthesis of 3-Amino-3-arylpropanoic Acid Derivatives

The synthesis of 3-amino-3-arylpropanoic acids is often achieved through a one-pot, three-component reaction, which is a modification of the Knoevenagel condensation. This method offers a straightforward and efficient route to the desired β-amino acid core.

Experimental Protocol: One-Pot Synthesis of 3-Amino-3-arylpropanoic Acids

This protocol is a generalized procedure based on the Rodionov-Shemyakin modification of the Knoevenagel condensation.

Materials:

-

Aromatic aldehyde (e.g., 3-fluorobenzaldehyde)

-

Malonic acid

-

Ammonium acetate

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the aromatic aldehyde (1 equivalent), malonic acid (1 equivalent), and ammonium acetate (1.3 equivalents) in ethanol.

-

Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Precipitation and Filtration: Upon completion, cool the reaction mixture to room temperature. A white precipitate of the β-amino acid should form. Collect the solid by vacuum filtration and wash with cold ethanol.

-

Purification (if necessary): The crude product can be further purified by recrystallization. Dissolve the solid in a minimal amount of hot water, and then adjust the pH to the isoelectric point (typically around pH 7) with a dilute solution of HCl or NaOH to induce crystallization.

-

Drying: Dry the purified crystals under vacuum to obtain the final 3-amino-3-arylpropanoic acid.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated promising biological activities, primarily as anticancer agents and as modulators of the central nervous system, particularly as GABA transporter inhibitors.

Anticancer Activity

Several studies have investigated the antiproliferative effects of 3-amino-3-phenylpropanoic acid derivatives against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

Table 1: Anticancer Activity of Selected 3-Amino-3-phenylpropanoic Acid Derivatives

| Compound | Cell Line | IC50 (µM) | Target(s) | Reference |

| Compound 21 | A549 (Lung) | 5.42 | SIRT2, EGFR | [1] |

| Compound 22 | A549 (Lung) | 2.47 | SIRT2, EGFR | [1] |

| Compound 25 | A549 (Lung) | 8.05 | Not specified | [1] |

| Compound 26 | A549 (Lung) | 25.4 | Not specified | [1] |

| Compound 7e | Porcine Kidney APN | 1.26 | APN/CD13 | [2][3] |

| Compound 7e | ES-2 (Ovarian) | 30.19 | APN/CD13 | [2][3] |

| Bestatin (control) | Porcine Kidney APN | 2.55 | APN/CD13 | [2][3] |

| Bestatin (control) | ES-2 (Ovarian) | 60.61 | APN/CD13 | [2][3] |

IC50 values represent the concentration of the compound required to inhibit 50% of cell growth or enzyme activity.

The anticancer effects of these compounds are attributed to their ability to interfere with critical signaling pathways that are often dysregulated in cancer.

Experimental Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., A549)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solvent

-

96-well microtiter plates

-

Test compounds (this compound derivatives)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plates for 5-10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

GABA Transporter Inhibition

Certain analogs of 3-amino-3-phenylpropanoic acid have been identified as inhibitors of GABA transporters (GATs). GATs are responsible for the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system. Inhibition of GATs can increase GABA levels in the synaptic cleft, which is a therapeutic strategy for conditions like epilepsy and neuropathic pain.

Table 2: GABA Transporter Inhibitory Activity of Selected Compounds

| Compound | Transporter | pIC50 |

| 50a | mGAT2 | 5.43 |

| GAT-1 Selective Ligand | GAT-1 | IC50: 5.1 µM, 6.6 µM, 9.4 µM |

| GAT-3 Selective Ligand | GAT-3 | IC50: 19.9 µM |

| 4(S) | GAT-1 | > 200 µM |

| 4(S) | GAT-2 | 21 µM |

| 4(S) | GAT-3 | 5 µM |

| 4(S) | BGT-1 | 140 µM |

pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.

Experimental Protocol: GABA Transporter Inhibition Assay (General)

This protocol outlines a general method for assessing the inhibitory activity of compounds on GABA transporters, typically using cell lines stably expressing the transporter of interest or brain synaptosomes.

Materials:

-

HEK-293 cells stably expressing the desired GABA transporter subtype (e.g., GAT-1, GAT-2, GAT-3, BGT-1) or prepared brain synaptosomes.

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

-

[³H]GABA (radiolabeled gamma-aminobutyric acid)

-

Test compounds

-

Scintillation cocktail

-

Scintillation counter

-

96-well plates

-

Filtration apparatus

Procedure:

-

Cell/Synaptosome Preparation: Culture and harvest the cells expressing the target GAT or prepare synaptosomes from brain tissue according to standard protocols. Resuspend the cells/synaptosomes in the assay buffer.

-

Assay Setup: In a 96-well plate, add the cell/synaptosome suspension to each well.

-

Compound Addition: Add the test compounds at various concentrations to the wells. Include a control group with no inhibitor and a group with a known potent inhibitor for the specific GAT subtype.

-

Initiation of Uptake: Add [³H]GABA to each well to initiate the uptake reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 10-30 minutes).

-

Termination of Uptake: Terminate the uptake by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer to remove extracellular [³H]GABA.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of [³H]GABA taken up by the cells/synaptosomes.

-

Data Analysis: Calculate the percentage of inhibition of [³H]GABA uptake for each concentration of the test compound compared to the control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Experimental and Logical Workflow

The development and evaluation of this compound derivatives typically follow a structured workflow.

Conclusion

This compound and its analogs represent a versatile and promising class of compounds with significant potential in drug discovery. Their straightforward synthesis, coupled with their potent and diverse biological activities, makes them attractive candidates for further development as novel therapeutics for cancer and neurological disorders. This guide provides a foundational understanding for researchers and drug development professionals to explore and advance the therapeutic applications of this important chemical scaffold.

References

Uncharted Territory: The Neurobiological Function of 3-Amino-3-(3-fluorophenyl)propanoic Acid Remains Largely Undefined

A comprehensive review of the scientific literature reveals a significant paucity of data regarding the specific neurobiological functions of 3-Amino-3-(3-fluorophenyl)propanoic acid. Despite its structural resemblance to known neuroactive compounds, detailed experimental evidence elucidating its mechanism of action, quantitative pharmacological parameters, and role in neuronal signaling pathways is not publicly available. This report summarizes the limited existing information and underscores the extensive knowledge gaps that preclude the creation of an in-depth technical guide at this time.

Introduction

This compound is a derivative of β-phenyl-γ-aminobutyric acid (phenibut), a compound known to exert its effects primarily through agonism at the GABAB receptor. The introduction of a fluorine atom to the phenyl ring at the meta position has the potential to significantly alter the compound's pharmacokinetic and pharmacodynamic properties, including its binding affinity, efficacy, and metabolic stability. However, the extent to which these modifications translate into specific neurobiological activity has not been documented in peer-reviewed research.

Quantitative Data: A Notable Absence

A thorough search of scientific databases for quantitative data on the interaction of this compound with neuronal targets yielded no specific results. Consequently, a data table summarizing key pharmacological metrics cannot be constructed. For a compound to be characterized in neurobiology, the following quantitative parameters are typically determined:

-

Binding Affinity (Ki): Measures the concentration of the compound required to occupy 50% of a specific receptor population.

-

Functional Potency (EC50/IC50): Indicates the concentration of the compound that produces 50% of its maximal effect (agonism) or inhibitory effect (antagonism).

-

Efficacy: Describes the maximal response a compound can elicit at a receptor.

Without these fundamental data points, the neurobiological profile of this compound remains speculative.

Inferred Activity from a Related Compound

While direct data is absent, a study on a structurally similar compound, 3-amino-3-(4-chlorophenyl)propanoic acid , provides a tentative, albeit weak, point of reference. This chloro-substituted analog was reported to act as a weak antagonist at the GABAB receptor, with a pA2 value of 3.5. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A pA2 of 3.5 indicates very low antagonist potency.

It is crucial to emphasize that direct extrapolation of this finding to this compound is not scientifically valid. The difference in the halogen substituent (chlorine vs. fluorine) and its position on the phenyl ring (para vs. meta) can lead to substantial differences in pharmacological activity.

Experimental Protocols: A Methodological Void

The absence of published studies investigating this compound means there are no specific experimental protocols to detail. However, for future research aimed at characterizing this compound, standard neuropharmacological assays would be employed.

Hypothetical Experimental Workflow

Below is a generalized workflow that researchers would typically follow to investigate the neurobiological function of a novel compound like this compound.

Caption: Hypothetical experimental workflow for neurobiological characterization.

Signaling Pathways: An Unwritten Chapter

Without experimental data demonstrating the interaction of this compound with a specific neuronal target, it is impossible to delineate any associated signaling pathways. If, for instance, future studies were to confirm it as a GABAB receptor agonist, it would be expected to modulate downstream effectors such as adenylyl cyclase and ion channels.

Putative GABAB Receptor Signaling

The diagram below illustrates the canonical signaling pathway for a GABAB receptor agonist, which represents a potential, yet unconfirmed, mechanism for this compound.

Caption: Putative GABA-B receptor signaling cascade.

Conclusion

The neurobiological function of this compound is a significant unknown in the field of pharmacology and neuroscience. The lack of primary research on this compound prevents a detailed analysis of its properties. The information available for structurally related molecules is insufficient for a reliable characterization. This document serves to highlight this knowledge gap and to propose a hypothetical framework for the future investigation of this compound. For researchers, scientists, and drug development professionals, this compound represents an unexplored chemical entity with a currently undefined therapeutic and scientific potential. Further foundational research is imperative to unlock any prospective applications in neurobiology.

An In-depth Technical Guide to 3-Amino-3-(3-fluorophenyl)propanoic Acid (CAS 117391-51-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(3-fluorophenyl)propanoic acid, with the CAS registry number 117391-51-2, is a fluorinated, non-proteinogenic β-amino acid. This compound has garnered significant attention in the pharmaceutical and medicinal chemistry sectors as a valuable chiral building block for the synthesis of a variety of bioactive molecules. Its structural features, particularly the presence of a fluorine atom on the phenyl ring, can confer advantageous properties to the target molecules, such as enhanced metabolic stability, increased binding affinity, and improved bioavailability.

This technical guide provides a comprehensive overview of the known properties and uses of this compound, with a focus on its chemical characteristics, synthetic applications, and potential biological relevance.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for its handling, characterization, and application in chemical synthesis.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-(3-Fluorophenyl)-β-alanine, Benzenepropanoic acid, β-amino-3-fluoro- | [1] |

| Molecular Formula | C₉H₁₀FNO₂ | [1] |

| Molecular Weight | 183.18 g/mol | [1] |

| Melting Point | 210-212 °C | |

| Appearance | Solid | |

| Solubility | Information not readily available | |

| Polar Surface Area | 63.3 Ų | [1] |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 3 | |

| Rotatable Bond Count | 3 |

Synthesis and Manufacturing

While specific, detailed industrial synthesis protocols for this compound are often proprietary, the scientific literature suggests several synthetic strategies for related β-amino acids. A general conceptual workflow for its synthesis is outlined below. The process typically involves the introduction of the amino group and the carboxylic acid moiety to a fluorinated phenyl precursor.

Applications in Drug Discovery and Development

The primary and most well-documented application of this compound is as a chiral intermediate in the synthesis of pharmaceutical compounds.

Intermediate for Sitagliptin

This compound is a key building block in some synthetic routes for Sitagliptin, an oral dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The chiral amine of this compound is crucial for the stereospecific synthesis of the final drug product.

Building Block for Neurological Drug Candidates

This compound is utilized in the synthesis of molecules targeting the central nervous system (CNS).[2] The fluorophenyl group can enhance the ability of a drug candidate to cross the blood-brain barrier.[2] Its structural similarity to the neurotransmitter γ-aminobutyric acid (GABA) makes it a valuable scaffold for developing GABA analogues, which have potential applications in treating neurological disorders such as epilepsy, anxiety, and neuropathic pain.

Biological Activity and Mechanism of Action

Direct and extensive studies on the intrinsic biological activity of this compound are limited in publicly available literature. Its primary role is reported as a synthetic intermediate. However, based on its structural characteristics as a β-amino acid and a GABA analogue, a potential mechanism of action can be hypothesized.

Potential as a GABA Analogue

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system.[3] GABA analogues can modulate GABAergic neurotransmission by interacting with GABA receptors (GABA-A, GABA-B) or GABA transporters. It is plausible that this compound could exhibit weak activity at these targets.

The following diagram illustrates the potential interaction of a GABA analogue with the GABAergic synapse.

Experimental Protocols

As there is a lack of published studies detailing the specific biological evaluation of this compound, this section provides representative, generalized protocols for assessing the potential neuroprotective effects and GABA receptor binding activity of a novel compound, which would be applicable to the substance .

In Vitro Neuroprotection Assay

This protocol describes a method to assess the neuroprotective effects of a compound against oxidative stress-induced cell death in a neuronal cell line.[2]

Objective: To determine if the compound can protect neuronal cells from hydrogen peroxide (H₂O₂)-induced cytotoxicity.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Dulbecco's Modified Eagle Medium (DMEM) with supplements

-

Fetal Bovine Serum (FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Hydrogen peroxide (H₂O₂)

-

Test compound (this compound)

-

96-well plates

Procedure:

-

Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Plating: Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Pre-treat cells with various concentrations of the test compound for 2 hours.

-

Induction of Oxidative Stress: Add H₂O₂ to the wells to a final concentration of 100 µM and incubate for 24 hours.

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

GABA-A Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the GABA-A receptor.

Objective: To measure the inhibitory constant (Ki) of the test compound for the GABA-A receptor.

Materials:

-

Rat cortical membranes (source of GABA-A receptors)

-

[³H]Muscimol (radioligand)

-

Test compound (this compound)

-

GABA (for determining non-specific binding)

-

Tris-citrate buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare a suspension of rat cortical membranes in Tris-citrate buffer.

-

Assay Setup: In test tubes, combine the membrane suspension, [³H]Muscimol (at a concentration near its Kd), and varying concentrations of the test compound.

-

Incubation: Incubate the mixture at 4°C for 20 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific [³H]Muscimol binding) and calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

This compound (CAS 117391-51-2) is a valuable and versatile chiral building block in medicinal chemistry and drug development. Its primary utility lies in its role as a key intermediate for the synthesis of complex pharmaceutical agents, including the anti-diabetic drug Sitagliptin and various compounds targeting the central nervous system. While its intrinsic biological activity is not extensively documented, its structural resemblance to GABA suggests potential interactions with the GABAergic system, warranting further investigation into its neuropharmacological properties. The experimental protocols provided offer a framework for such future research, which could uncover direct therapeutic applications for this compound and its derivatives.

References

An In-depth Technical Guide to the Synthesis and Characterization of 3-Fluorophenyl-beta-alanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorophenyl-beta-alanine is a synthetic amino acid that has garnered interest in the fields of medicinal chemistry and drug development. The incorporation of a fluorine atom onto the phenyl ring can significantly alter the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications make it a valuable building block for the synthesis of novel peptides, peptidomimetics, and other small molecule therapeutics. This technical guide provides a comprehensive overview of the synthesis and characterization of 3-fluorophenyl-beta-alanine, offering detailed experimental protocols and data for researchers in the field.

Synthesis of 3-Fluorophenyl-beta-alanine

The synthesis of 3-fluorophenyl-beta-alanine can be achieved through various synthetic routes. One common and effective method is the Michael addition of an amine to a substituted cinnamic acid derivative, followed by hydrolysis. Below is a detailed experimental protocol for a plausible synthetic route.

Experimental Protocol: Synthesis via Michael Addition

This protocol is a composite based on established methods for the synthesis of beta-amino acids.

Materials:

-

3-Fluorocinnamic acid

-

Benzylamine

-

Methanol

-

Sodium methoxide

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Palladium on carbon (10% Pd/C)

-

Ethanol

-

Deionized water

Procedure:

-

Michael Addition:

-

In a round-bottom flask, dissolve 3-fluorocinnamic acid (1 equivalent) in methanol.

-

Add benzylamine (1.1 equivalents) to the solution.

-

To this mixture, add a catalytic amount of sodium methoxide.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a dilute HCl solution.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with diethyl ether to remove any unreacted benzylamine.

-

The aqueous layer containing the N-benzyl-3-(3-fluorophenyl)-beta-alanine is carried forward to the next step.

-

-

Deprotection (Hydrogenolysis):

-

Transfer the aqueous solution from the previous step to a hydrogenation vessel.

-

Add 10% Palladium on carbon (catalytic amount) to the solution.

-

Pressurize the vessel with hydrogen gas (50 psi).

-

Stir the reaction mixture vigorously at room temperature for 12 hours.

-

Monitor the reaction for the cleavage of the benzyl group by TLC.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with ethanol and water.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to obtain the crude 3-fluorophenyl-beta-alanine.

-

Recrystallize the crude product from a mixture of ethanol and water to yield pure 3-fluorophenyl-beta-alanine as a white solid.

-

Dry the purified product under vacuum.

-

Synthesis Workflow Diagram

Caption: Synthetic workflow for 3-fluorophenyl-beta-alanine.

Characterization of 3-Fluorophenyl-beta-alanine

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized 3-fluorophenyl-beta-alanine. The following are the key analytical techniques employed for this purpose.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₀FNO₂ |

| Molecular Weight | 183.18 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 217.8-218.4 °C (for (R)-enantiomer)[1] |

Spectroscopic Data

The following data are based on typical values for closely related compounds and should be considered as expected ranges for 3-fluorophenyl-beta-alanine.

1. Proton Nuclear Magnetic Resonance (¹H NMR)

-

Solvent: D₂O

-

Expected Chemical Shifts (δ) in ppm:

-

Aromatic Protons (C₆H₄): 7.0 - 7.5 (multiplet, 4H)

-

CH: ~4.0 (multiplet, 1H)

-

CH₂: ~2.6-2.8 (multiplet, 2H)

-

2. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

-

Solvent: D₂O

-

Expected Chemical Shifts (δ) in ppm:

-

Carbonyl Carbon (C=O): ~175-180

-

Fluorinated Aromatic Carbon (C-F): ~160-165 (doublet, ¹JCF ≈ 245 Hz)

-

Aromatic Carbons (C₆H₄): ~115-140

-

CH: ~45-50

-

CH₂: ~35-40

-

3. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: KBr pellet

-

Expected Absorption Bands (cm⁻¹):

-

N-H stretch (amine): 3200-3000 (broad)

-

C-H stretch (aromatic): 3100-3000

-

C-H stretch (aliphatic): 3000-2850

-

C=O stretch (carboxylic acid): 1725-1700

-

N-H bend (amine): 1650-1580

-

C=C stretch (aromatic): 1600-1450

-

C-F stretch: 1250-1000

-

4. Mass Spectrometry (MS)

-

Ionization Mode: Electrospray Ionization (ESI)

-

Expected [M+H]⁺: m/z 184.0768

-

Expected [M-H]⁻: m/z 182.0623[2]

Characterization Workflow Diagram

Caption: Analytical workflow for 3-fluorophenyl-beta-alanine.

Biological Context and Applications

While specific signaling pathways involving 3-fluorophenyl-beta-alanine are not yet extensively documented, its parent molecule, beta-alanine, is known to be a precursor to carnosine, which plays a role in intracellular buffering and has antioxidant properties. The fluorinated analog is primarily of interest as a building block in drug discovery. The introduction of fluorine can enhance metabolic stability by blocking sites of enzymatic oxidation and can modulate the pKa of nearby functional groups, potentially improving drug-target interactions.[3]

Potential applications for 3-fluorophenyl-beta-alanine in drug development include its incorporation into:

-

Peptide-based therapeutics: To improve pharmacokinetic properties such as half-life and bioavailability.

-

Enzyme inhibitors: Where the fluorinated moiety can interact with the enzyme's active site.

-

PET imaging agents: The fluorine atom can be replaced with the radioactive isotope ¹⁸F for use in positron emission tomography.[3]

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of 3-fluorophenyl-beta-alanine. The detailed protocols and expected analytical data serve as a valuable resource for researchers engaged in the design and synthesis of novel fluorinated molecules for pharmaceutical and other applications. Further research into the specific biological activities and metabolic pathways of this compound will undoubtedly expand its utility in the field of drug discovery.

References

The Advent and Ascendancy of Fluorinated β-Amino Acids: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into amino acid scaffolds has emerged as a transformative tool in medicinal chemistry and peptide design. This technical guide provides an in-depth exploration of the discovery, synthesis, and profound significance of fluorinated β-amino acids. By leveraging the unique stereoelectronic properties of fluorine, these modified amino acids offer unparalleled advantages in modulating peptide conformation, enhancing metabolic stability, and ultimately, augmenting biological activity. This document details key synthetic methodologies, analyzes the impact of fluorination on physicochemical properties and conformational behavior, and outlines their application in developing novel therapeutics. Included are structured data tables for quantitative comparison, detailed experimental protocols for key synthetic and analytical procedures, and visualizations of critical pathways and workflows to provide a comprehensive resource for researchers in the field.

Introduction: The Fluorine Advantage in Peptide Science

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design, with over 20% of all pharmaceuticals containing at least one fluorine atom. When incorporated into β-amino acids, the building blocks of β-peptides and various peptidomimetics, fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—impart significant and beneficial changes to the parent molecule. These modifications can lead to enhanced binding affinity, increased resistance to proteolytic degradation, and precise control over peptide secondary structure. This guide delves into the core aspects of fluorinated β-amino acids, from their synthesis to their pivotal role in the development of next-generation therapeutics.

Discovery and Synthetic Strategies

The exploration of fluorinated β-amino acids has been driven by the quest for peptides with enhanced pharmacological profiles. Synthetic studies have rapidly advanced, providing access to a diverse array of these compounds in their enantiomerically pure forms.[1]

Primary Synthetic Routes

Two predominant strategies govern the synthesis of fluorinated β-amino acids:

-

Selective Fluorination of β-Amino Acid Precursors: This approach involves the direct introduction of fluorine onto a pre-existing β-amino acid framework. This can be achieved through nucleophilic or electrophilic fluorinating agents.

-

Utilization of Fluorinated Building Blocks: This strategy employs small, readily available fluorinated molecules as starting materials, which are then elaborated into the desired β-amino acid structure.[1]

β-Lactams containing fluorine have also been widely used as versatile intermediates in the synthesis of these target compounds.

Key Fluorination Reagents and Reactions

-

Nucleophilic Fluorination: Diethylaminosulfur trifluoride (DAST) is a common reagent for nucleophilic fluorination, often used to convert hydroxyl groups derived from α-amino acids into the corresponding fluoride.[2]

-

Electrophilic Fluorination: N-Fluorobenzenesulfonimide (NFSI) is a widely used electrophilic fluorine source. It is employed in conjunction with methods like Arndt-Eistert homologation, conjugate addition, and organocatalyzed Mannich reactions to introduce fluorine.[2]

-

Reformatsky Reaction: For the synthesis of α,α-difluoro-β-amino acids, the use of difluorinated Reformatsky reagents is a dominant and effective strategy.[2]

Physicochemical and Structural Impact of Fluorination

The introduction of fluorine atoms induces significant changes in the electronic and conformational properties of β-amino acids and the peptides that contain them.

Conformational Control

Fluorine's strong inductive and hyperconjugative effects significantly influence the conformational preferences of the peptide backbone. These stereoelectronic effects can stabilize specific secondary structures, such as helices and turns, which are crucial for biological activity. X-ray crystallography and NMR solution techniques have been instrumental in revealing that α-fluoro-β-amino acid derivatives adopt preferred conformations.[2] The gauche effect between the fluorine atom and adjacent electronegative atoms or polar bonds can lead to a more rigid and predictable peptide architecture. This conformational pre-organization can reduce the entropic penalty upon binding to a biological target, leading to higher affinity.

Altered Physicochemical Properties

The high electronegativity of fluorine impacts the acidity (pKa) of nearby functional groups. Generally, the presence of fluorine increases the acidity of both the α-amino and carboxyl groups, with a more pronounced effect on the amino group. This alteration can influence the charge state of the molecule at physiological pH, affecting solubility, membrane permeability, and receptor interactions. Furthermore, fluorination typically increases the hydrophobicity of the amino acid side chain, which can enhance interactions with hydrophobic pockets in target proteins and improve cell permeability.[3]

Significance in Drug Discovery and Peptide Engineering

The unique properties of fluorinated β-amino acids make them highly valuable in the development of therapeutic peptides and other bioactive molecules.

Enhanced Metabolic Stability

The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage. Incorporating fluorinated β-amino acids into peptides can significantly increase their stability against proteolytic degradation by enzymes, leading to a longer in vivo half-life and improved pharmacokinetic profiles.[4]

Potent Bioactivity

Fluorinated β-amino acids are integral components of a wide range of bioactive compounds, including anticancer, antifungal, and anti-insomnia agents, as well as protease inhibitors.[2] The conformational rigidity and altered electronic properties conferred by fluorine can lead to a significant increase in potency and spectrum of activity. For instance, fluorinated analogs of host defense antimicrobial peptides have shown enhanced bacteriostatic activity while exhibiting increased protease resistance.[4]

Advanced Biomedical Applications

Beyond direct therapeutic use, the stable isotope ¹⁹F, with its 100% natural abundance and high NMR sensitivity, makes these amino acids excellent probes for in-cell NMR studies of protein structure and dynamics.[5] Additionally, the positron-emitting isotope ¹⁸F can be incorporated for use in Positron Emission Tomography (PET) imaging, enabling non-invasive visualization of biological processes.

Quantitative Data Summary

The following tables summarize the impact of fluorination on key properties of amino acids and peptides.

Table 1: Effect of Fluorination on Amino Acid pKa Values

| Amino Acid | pKa (α-COOH) | pKa (α-NH₃⁺) | Reference |

| Alanine | 2.34 | 9.69 | [6] |

| 3-Fluoroalanine | Lowered (implied) | Lowered (implied) | |

| Proline | 1.99 | 10.60 | [6] |

| 4-Fluoroproline | 1.91 | 10.45 |

Table 2: Conformational Preferences of a β-Peptide

| Peptide Segment | Dihedral Angle (Φ) | Dihedral Angle (Ψ) | Conformation | Reference |

| Non-fluorinated β-heptapeptide | N/A | N/A | Helical | [7] |

| Fluorinated β-heptapeptide (central F) | N/A | N/A | Non-helical ("broken") | [7] |

| Fluorinated β-tridecapeptide (central F) | ~90° (F-C-C=O) | N/A | Helical (forced) | [7] |

Note: This table illustrates the profound, context-dependent impact of a single fluorine atom on peptide secondary structure as determined by NMR studies.

Table 3: Biological Activity of Fluorinated Compounds

| Compound | Target | Activity Metric | Value | Reference |

| Ibrexafungerp Analog (non-fluorinated pyridyl) | β-1,3-glucan synthase | IC₅₀ | 0.007 µg/mL | [8] |

| Ibrexafungerp (fluorinated) | β-1,3-glucan synthase | IC₅₀ | 0.001 µg/mL | [8] |

| Adagrasib Analog (non-fluorinated) | KRASG12C | IC₅₀ | > 5 nM | [9] |

| Adagrasib (contains 2-fluoroacrylamide) | KRASG12C | IC₅₀ | 5–14 nM | [9] |

Note: These examples, while not all containing fluorinated β-amino acids specifically, demonstrate the established principle of fluorine enhancing biological potency in drug candidates.

Detailed Experimental Protocols

Protocol for Stereoselective Synthesis of an α-Fluoro-β³-Amino Ester

This protocol is a representative example of a tandem conjugate addition-fluorination sequence.

Materials:

-

α,β-Unsaturated ester

-

Lithium amide derived from (S)-N-benzyl-N-(α-methylbenzyl)amine

-

N-Fluorobenzenesulfonimide (NFSI)

-

Anhydrous tetrahydrofuran (THF)

-

Diisopropylamine

-

n-Butyllithium (n-BuLi)

-

Quenching solution (e.g., saturated aqueous NH₄Cl)

-

Standard workup and purification reagents (solvents, drying agents, silica gel)

Procedure:

-

Amide Preparation: In a flame-dried, argon-purged flask, dissolve (S)-N-benzyl-N-(α-methylbenzyl)amine in anhydrous THF at -78 °C.

-

Add n-BuLi dropwise and stir for 30 minutes to generate the lithium amide base.

-

Enolate Formation: Add the α,β-unsaturated ester to the lithium amide solution at -78 °C and stir for 1 hour to ensure complete enolate formation.

-

Fluorination: Add a solution of NFSI in anhydrous THF to the reaction mixture at -78 °C.

-

Allow the reaction to stir at -78 °C for 2-4 hours, monitoring by TLC for the consumption of the starting material.

-

Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Workup: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired α-fluoro-β³-amino ester.

-

Characterization: Confirm the structure and determine the diastereomeric ratio using ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy.

Protocol for NMR-Based Conformational Analysis of a Fluorinated Peptide

Materials:

-

Purified fluorinated peptide (1-5 mg)

-

Deuterated solvent (e.g., CD₃OH, D₂O, or mixture)

-

NMR tubes

-

NMR spectrometer with ¹H and ¹⁹F capabilities

Procedure:

-

Sample Preparation: Dissolve the purified peptide in the chosen deuterated solvent to a final concentration of 1-5 mM directly in a clean NMR tube. If using an aqueous buffer, ensure it contains 5-10% D₂O for the spectrometer lock. Adjust pH as needed.

-

Spectrometer Setup: Tune and shim the spectrometer for the specific sample and solvent.

-

1D Spectra Acquisition:

-

Acquire a standard 1D ¹H spectrum to assess sample purity and overall signal dispersion.

-

Acquire a 1D ¹⁹F spectrum. Due to the high sensitivity and large chemical shift range of ¹⁹F, this spectrum can provide immediate information on the number of distinct fluorine environments.

-

-

2D Homonuclear Spectra Acquisition (for resonance assignment):

-

TOCSY (Total Correlation Spectroscopy): Acquire a 2D TOCSY spectrum to identify coupled proton spin systems within each amino acid residue.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a 2D NOESY spectrum to identify through-space correlations between protons that are close in space (< 5 Å). This is critical for determining the 3D structure.

-

-

Data Processing and Analysis:

-

Process the acquired spectra using appropriate software (e.g., TopSpin, NMRPipe).

-

Assign the proton resonances using the TOCSY and NOESY spectra, starting with characteristic cross-peaks.

-

Integrate the cross-peaks in the NOESY spectrum to derive distance constraints between protons.

-

-

Structure Calculation:

-

Use the distance constraints from the NOESY data, along with any dihedral angle constraints derived from coupling constants, as input for molecular dynamics and simulated annealing calculations (e.g., using software like X-PLOR or CYANA).

-

This process generates an ensemble of low-energy structures consistent with the experimental NMR data, providing insight into the peptide's solution conformation.[7]

-

Mandatory Visualizations

Caption: General synthetic workflows for fluorinated β-amino acids.

Caption: Impact of fluorination on peptide conformational preference.

Caption: Logical pathway from fluorination to enhanced drug properties.

Conclusion

Fluorinated β-amino acids represent a powerful and versatile class of building blocks for modern drug discovery and peptide engineering. Their synthesis is now well-established, providing access to a wide range of structures. The incorporation of fluorine provides a predictable means to control peptide conformation, enhance metabolic stability, and modulate physicochemical properties. These advantages translate directly into improved therapeutic potential, leading to peptides and small molecules with superior potency, selectivity, and pharmacokinetic profiles. As research continues to uncover the nuanced effects of fluorination, the application of these unique amino acids is set to expand, paving the way for innovative solutions to pressing challenges in medicine and biotechnology.

References

- 1. New strategy for the stereoselective synthesis of fluorinated beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amino Acids Reference Chart [sigmaaldrich.com]

- 7. chab.ethz.ch [chab.ethz.ch]

- 8. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

In-depth Technical Guide: Potential Therapeutic Applications of 3-Amino-3-(3-fluorophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-3-(3-fluorophenyl)propanoic acid, a fluorinated derivative of the β-amino acid 3-amino-3-phenylpropanoic acid, is a compound of interest in the field of neuroscience and pharmacology. As a structural analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), it holds potential for the development of novel therapeutics targeting neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the current understanding of this compound, including its chemical properties, synthesis, potential mechanisms of action, and prospective therapeutic applications, with a focus on its relevance to epilepsy and related conditions. While specific quantitative data for this particular analog remains limited in publicly accessible literature, this guide consolidates available information and draws parallels from closely related compounds to provide a framework for future research and development.

Introduction

The modulation of inhibitory and excitatory neurotransmission is a cornerstone of treatment for a wide range of central nervous system (CNS) disorders. This compound belongs to a class of compounds known as β-amino acids, which have garnered attention for their ability to interact with key components of these neurotransmitter systems.[1] The introduction of a fluorine atom to the phenyl ring can significantly alter the compound's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, lipophilicity, and binding affinity for biological targets.[1] This guide aims to provide a detailed technical overview for researchers and drug development professionals interested in the therapeutic potential of this specific molecule.

Chemical and Physical Properties

This compound is a small molecule with the chemical formula C9H10FNO2 and a molecular weight of 183.18 g/mol .[2][3] Its structure features a propanoic acid backbone with an amino group and a 3-fluorophenyl group attached to the β-carbon.

| Property | Value | Reference |

| Molecular Formula | C9H10FNO2 | [2][3] |

| Molecular Weight | 183.18 g/mol | [2][3] |

| CAS Number | 117391-51-2 | [2][3] |

| Synonyms | 3-Fluorophenyl-beta-DL-alanine, β-Amino-3-fluorophenylpropanoic acid | [2] |

Synthesis

Experimental Protocol: Synthesis of 3-Amino-3-(aryl)propanoic Acids

This procedure outlines a general method for the synthesis of 3-amino-3-arylpropanoic acids, which can be adapted for this compound by using 3-fluorobenzaldehyde as the starting material.

Materials:

-

Appropriate aryl aldehyde (e.g., 3-fluorobenzaldehyde)

-

Malonic acid

-

Ammonium acetate

-

Ethanol

-

Hydrochloric acid

-

Sodium hydroxide

Procedure:

-

A mixture of the aryl aldehyde (1.0 eq), malonic acid (1.0-1.2 eq), and ammonium acetate (1.5-2.0 eq) in ethanol is refluxed for 6-8 hours.

-

The reaction mixture is then cooled to room temperature, and the precipitated product is collected by filtration.

-

The crude product is washed with cold ethanol and dried under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system.

Potential Therapeutic Applications and Mechanism of Action

The primary therapeutic potential of this compound is believed to lie in its ability to modulate GABAergic neurotransmission, making it a candidate for the treatment of neurological disorders characterized by neuronal hyperexcitability, such as epilepsy.[1]

Epilepsy

Epilepsy is a neurological disorder characterized by recurrent seizures, which result from excessive and synchronous neuronal firing in the brain. A key strategy in the management of epilepsy is to enhance the effects of the inhibitory neurotransmitter GABA.

Potential Mechanism of Action in Epilepsy:

The structural similarity of this compound to GABA suggests that it may act on the GABAergic system. While direct evidence for the 3-fluoro analog is lacking, a closely related compound, 3-amino-3-(4-chlorophenyl)propanoic acid, has been shown to be a weak but specific antagonist at the GABA-B receptor, with a pA2 value of 3.5.[4] The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

It is plausible that this compound also interacts with GABA receptors or GABA transporters. Inhibition of GABA reuptake by blocking GABA transporters (GATs) is a validated mechanism for increasing GABAergic tone and achieving anticonvulsant effects.

Caption: Proposed interaction of this compound with the GABAergic synapse.

Other Neurological Disorders

Given its potential to modulate GABAergic neurotransmission, this compound could also be investigated for other conditions where this system is implicated, such as anxiety disorders, spasticity, and neuropathic pain.

Quantitative Data

As of the latest literature review, specific quantitative data on the biological activity of this compound is not available in public databases. The following table presents data for a closely related analog to provide a preliminary basis for comparison and to guide future experimental design.

| Compound | Target | Assay | Activity (pA2) | Reference |

| 3-Amino-3-(4-chlorophenyl)propanoic acid | GABA-B Receptor | Functional Antagonism | 3.5 | [4] |

Experimental Workflows

The following diagrams illustrate logical workflows for the preclinical evaluation of this compound.

Caption: A logical workflow for the preclinical evaluation of the compound.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel CNS therapeutics. Its structural similarity to GABA and the known activities of related compounds strongly suggest its potential as a modulator of the GABAergic system. However, a significant lack of specific biological data for this compound necessitates a thorough in vitro and in vivo characterization.

Future research should prioritize:

-

Quantitative assessment of binding affinities for GABA-A and GABA-B receptors.

-

Functional assays to determine agonist or antagonist activity at these receptors.

-

Inhibition studies on the different subtypes of GABA transporters.

-

Evaluation in established animal models of epilepsy to determine its anticonvulsant efficacy.

-

Pharmacokinetic profiling to assess its brain penetrability and metabolic stability.